molecular formula C16H27NO4 B13272152 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid

Cat. No.: B13272152
M. Wt: 297.39 g/mol
InChI Key: NSSNIHVXJYKYCV-UHFFFAOYSA-N
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Description

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Cyclopentane Carboxylic Acid Moiety: This step involves the coupling of the piperidine derivative with cyclopentane carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentane carboxylic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid
  • 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
  • 2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the Boc-protected piperidine ring and the cyclopentane carboxylic acid moiety allows for versatile applications in synthesis and research.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

NSSNIHVXJYKYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O

Origin of Product

United States

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